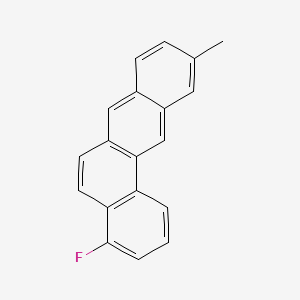
Bromacil, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromacil, lithium salt is a chemical compound primarily used as a herbicide. It is a derivative of bromacil, a broad-spectrum herbicide that controls a wide variety of annual and perennial weeds. This compound is particularly effective in non-crop areas such as rights-of-way, railroads, and industrial yards. It works by inhibiting photosynthesis in plants, leading to their eventual death .
Preparation Methods
The synthesis of bromacil, lithium salt involves the reaction of bromacil with lithium hydroxide. The process typically occurs in an aqueous medium, where bromacil is dissolved and then reacted with lithium hydroxide to form the lithium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of bromacil to its lithium salt form .
Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Bromacil, lithium salt undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bromacil, lithium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Researchers use this compound to study its effects on plant physiology and its potential impact on non-target species.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental and health impacts of herbicides.
Industry: It is widely used in industrial settings for weed control in non-crop areas, contributing to the maintenance of infrastructure and safety
Mechanism of Action
Bromacil, lithium salt exerts its herbicidal effects by inhibiting photosynthesis in plants. It is absorbed through the roots and translocated throughout the plant, where it interferes with the photosynthetic electron transport chain. This disruption prevents the plant from producing the energy needed for growth, ultimately leading to its death .
Comparison with Similar Compounds
Bromacil, lithium salt is part of the uracil herbicide family, which includes other compounds like diuron and tebuthiuron. Compared to these similar compounds, this compound is unique in its specific use for non-crop areas and its effectiveness in controlling a broad spectrum of weeds. Other similar compounds may have different application areas or target specific types of vegetation .
Properties
CAS No. |
53404-19-6 |
|---|---|
Molecular Formula |
C9H12BrN2O2.Li C9H12BrLiN2O2 |
Molecular Weight |
267.1 g/mol |
IUPAC Name |
lithium;5-bromo-3-butan-2-yl-6-methylpyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2.Li/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1 |
InChI Key |
VIMSQXDDXJYTLW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |
physical_description |
Bromacil lithium salt is a crystalline solid. Used as an herbicide to replace 2,4,5,-T in certain applications. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)




![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)





![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)

